molecular formula C26H21N3O3 B11267388 2-(4-ethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one

2-(4-ethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one

Cat. No.: B11267388
M. Wt: 423.5 g/mol
InChI Key: UOSLJMQQISDKOA-UHFFFAOYSA-N
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Description

2-(4-ETHOXYPHENYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining an isoquinolinone core with an oxadiazole ring and substituted phenyl groups

Properties

Molecular Formula

C26H21N3O3

Molecular Weight

423.5 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one

InChI

InChI=1S/C26H21N3O3/c1-3-31-20-13-11-19(12-14-20)29-16-23(21-9-4-5-10-22(21)26(29)30)25-27-24(28-32-25)18-8-6-7-17(2)15-18/h4-16H,3H2,1-2H3

InChI Key

UOSLJMQQISDKOA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC(=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHOXYPHENYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinolinone structure.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Substitution Reactions: The ethoxyphenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-ETHOXYPHENYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Studied for its interactions with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(4-ETHOXYPHENYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

    Modulating Receptor Activity: Interacting with receptors to modulate their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-ETHOXYPHENYL)-4-[3-(3-METHYLPHENYL)-1,2,4-TRIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE: Similar structure with a triazole ring instead of an oxadiazole ring.

    2-(4-ETHOXYPHENYL)-4-[3-(3-METHYLPHENYL)-1,2,4-THIADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of 2-(4-ETHOXYPHENYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.

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